molecular formula C12H16O2S B1611596 Ethyl 3-(benzylsulfanyl)propanoate CAS No. 40620-06-2

Ethyl 3-(benzylsulfanyl)propanoate

Cat. No.: B1611596
CAS No.: 40620-06-2
M. Wt: 224.32 g/mol
InChI Key: MNIBUWARGVSBOC-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylsulfanyl)propanoate is an organosulfur compound featuring a benzylsulfanyl (C₆H₅CH₂S–) group attached to the β-carbon of an ethyl propanoate backbone. The ethyl ester group enhances solubility in organic solvents, a common trait among propanoate derivatives .

Properties

CAS No.

40620-06-2

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 3-benzylsulfanylpropanoate

InChI

InChI=1S/C12H16O2S/c1-2-14-12(13)8-9-15-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

MNIBUWARGVSBOC-UHFFFAOYSA-N

SMILES

CCOC(=O)CCSCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CCSCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-(2-Furyl)propanoate

  • Structure : Features a 2-furyl substituent instead of benzylsulfanyl.
  • Properties :
    • Molecular Weight: ~184.19 g/mol (calculated).
    • Electronic Profile: Electron-rich due to the furan ring, enabling participation in Diels-Alder reactions .
    • Applications: Used in flavor and fragrance industries (e.g., Ethyl furfurylacetate) due to its fruity aroma .
  • Key Difference : The absence of sulfur limits its utility in thiol- or disulfide-based chemistry compared to benzylsulfanyl derivatives.

Ethyl 3-(Methylsulfonyl)propanoate

  • Structure : Contains a methylsulfonyl (CH₃SO₂–) group.
  • Properties :
    • Molecular Weight: 180.22 g/mol .
    • Electronic Profile: Electron-withdrawing sulfonyl group reduces nucleophilicity but enhances stability.
    • Solubility: Likely polar due to the sulfonyl group, favoring aqueous-organic mixed solvents.
  • Applications : Serves as a stable intermediate in specialty chemical synthesis .

Ethyl 3-(Isopropylamino)propanoate

  • Structure: Substituted with an isopropylamino (CH(CH₃)₂NH–) group.
  • Properties :
    • Molecular Weight: 159.23 g/mol .
    • Purity: ≥99.0%, indicating high industrial utility.
    • Applications: Key intermediate in synthesizing Benfuracarb, a carbamate insecticide .
  • Key Difference: The amino group enables hydrogen bonding, improving solubility in polar solvents compared to sulfur-containing analogs.

Ethyl 3-(Allylsulfanyl)-2-[(tert-Butoxycarbonyl)amino]propanoate

  • Structure: Combines allylsulfanyl (CH₂CHCH₂S–) and a protected amino group.
  • Properties: Molecular Weight: 289.39 g/mol .
  • Applications : Likely used in medicinal chemistry for controlled functionalization .

Ethyl 3-(Dimethylamino)-2-(4-Methoxyphenyl)propanoate Hydrochloride

  • Structure: Includes dimethylamino (N(CH₃)₂) and 4-methoxyphenyl groups.
  • Properties :
    • Molecular Weight: 287.78 g/mol .
    • Solubility: Low in water but high in acetone or alcohols.
    • Applications: Venlafaxine derivative, indicating pharmacological relevance .

Research Findings and Trends

  • Electronic Effects: Sulfur-containing derivatives (e.g., benzylsulfanyl, allylsulfanyl) exhibit nucleophilic reactivity, whereas sulfonyl or amino groups alter electronic profiles significantly .
  • Solubility: Amino and sulfonyl groups enhance polarity, favoring aqueous or polar solvents, while benzylsulfanyl and furyl derivatives remain organic-soluble .
  • Industrial Applications: Agrochemical and pharmaceutical industries prioritize amino and sulfur-containing propanoates for intermediates, while flavor sectors utilize furyl derivatives .

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